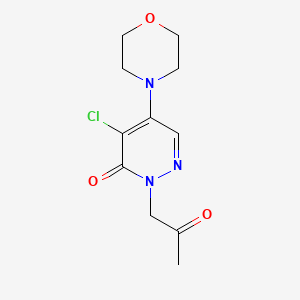
4-chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as CMPO, is a heterocyclic compound belonging to the pyridazine family. It is a white, crystalline solid which is soluble in water and ethanol. CMPO has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology due to its unique properties. This compound has been studied extensively in recent years and has been found to possess numerous beneficial properties.
Scientific Research Applications
Synthetic Chemistry and Derivative Development
A study by Sukuroglu et al. (2012) involved the synthesis of new 3(2H)-pyridazinone derivatives, which were tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities. The compounds exhibited promising antimicrobial activities, especially against both Gram-positive and Gram-negative bacteria, highlighting the chemical's potential as a basis for developing new antimicrobial agents Sukuroglu et al., 2012.
Biological Activity Evaluation
Research by Maki et al. (1988) explored the photochemical oxidation of a related compound, "4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone" (Emorfazone), identifying several metabolites through UV-visible light irradiation in the presence of specific oxidizers. This study provides insights into the drug's metabolic pathways and potential oxidative modifications, which could be relevant for understanding its mechanism of action and optimizing its therapeutic efficacy Maki et al., 1988.
Pharmacological Applications
Takaya et al. (1979) reported on the analgesic and anti-inflammatory properties of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Their findings suggest that these compounds could serve as potent analgesic and anti-inflammatory agents, with some derivatives showing more potency and lower toxicity compared to existing medications Takaya et al., 1979.
Structural and Mechanistic Studies
Dede, Avcı, and Bahçelī (2018) conducted a comprehensive study on "4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone" (or emarfazone), utilizing various spectroscopic techniques and density functional theory (DFT) calculations. Their work, aimed at understanding the compound's molecular structure, vibrational frequencies, and electronic properties, provides valuable information for the design of new drugs with optimized properties Dede, Avcı, & Bahçelī, 2018.
Agricultural Applications
Norman and John (1987) investigated the effects of a substituted pyridazinone herbicide on lipid biosynthesis pathways in Arabidopsis thaliana, demonstrating its impact on the desaturation of linoleic acid in chloroplast membranes. Such studies help in understanding the mode of action of herbicides and in designing compounds with specific targets to minimize environmental impact Norman & John, 1987.
properties
IUPAC Name |
4-chloro-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGPEOWZLIPXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2598855.png)
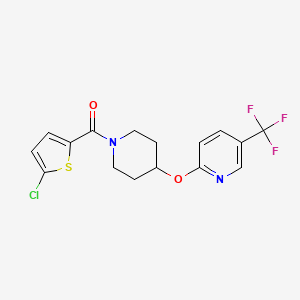
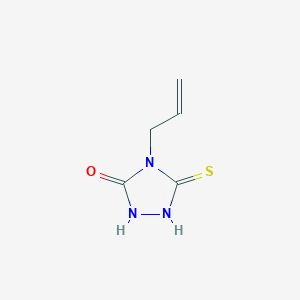
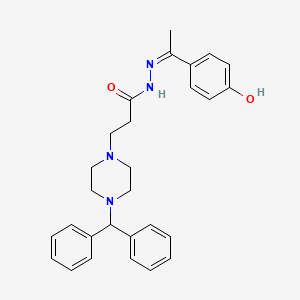
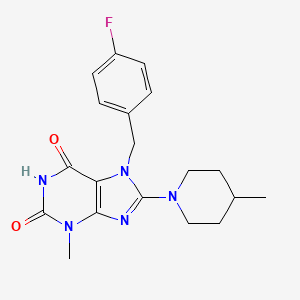
![7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2598864.png)
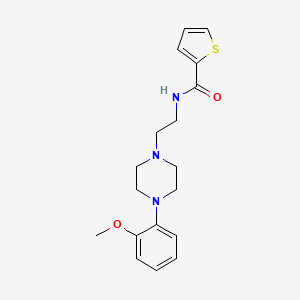

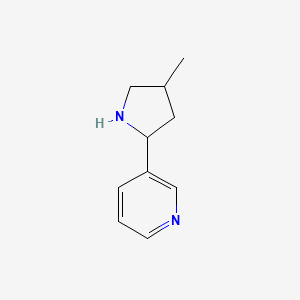
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598869.png)
![Ethyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]butanoate](/img/structure/B2598872.png)
![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2598873.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2598875.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2598876.png)